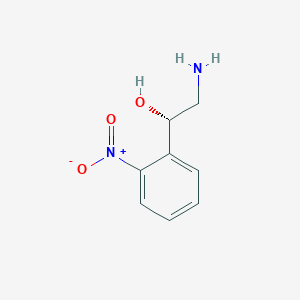

(1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

(1S)-2-amino-1-(2-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H10N2O3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4,8,11H,5,9H2/t8-/m1/s1 |

InChI Key |

ZKPFBDIOVMBUEO-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CN)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1s 2 Amino 1 2 Nitrophenyl Ethan 1 Ol and Its Chiral Analogues

Enantioselective Chemical Synthesis Strategies

Asymmetric Reduction of Precursor α-Ketoamines and Aminoketones

A prominent strategy for the synthesis of chiral 1,2-amino alcohols involves the asymmetric reduction of the corresponding α-amino ketones. This approach is highly convergent, establishing the desired stereochemistry at the hydroxyl-bearing carbon in the final step. A variety of chiral reducing agents and catalytic systems have been developed for this purpose, offering high yields and excellent enantioselectivities.

One of the most effective methods is the use of borane (B79455) reagents in the presence of a chiral oxazaborolidine catalyst, often referred to as the Corey-Bakshi-Shibata (CBS) reduction. nih.govwikipedia.orgmdpi.com These catalysts, generated in situ from chiral amino alcohols, can achieve high levels of enantioselectivity in the reduction of a wide range of ketones. nih.govresearchgate.net For the synthesis of (1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol, the precursor 2-amino-1-(2-nitrophenyl)ethanone (B1625331) would be subjected to reduction with a borane source, such as borane-tetrahydrofuran (B86392) (BH3-THF) or catecholborane, and a catalytic amount of an (S)-oxazaborolidine. The choice of the specific oxazaborolidine catalyst is crucial for achieving high stereocontrol.

Transition metal-catalyzed asymmetric transfer hydrogenation (ATH) represents another powerful tool for the reduction of α-amino ketones. ru.nlacs.org Ruthenium and rhodium complexes with chiral diamine or amino alcohol ligands are commonly employed. ru.nlacs.org These reactions typically use isopropanol (B130326) or formic acid as the hydrogen source and can be highly efficient and enantioselective. wikipedia.org For instance, ruthenium-diamine catalysts have been successfully used for the asymmetric transfer hydrogenation of unprotected α-amino ketones, yielding chiral 1,2-amino alcohols with excellent enantioselectivities (>99% ee) and high yields. acs.org

Below is a table summarizing representative results for the asymmetric reduction of analogous α-amino ketones.

| Catalyst/Reagent | Substrate | Reductant | Yield (%) | Enantiomeric Excess (%) | Reference |

| (S)-Oxazaborolidine/BH3-THF | 2-Aminoacetophenone | BH3-THF | High | up to 99 | researchgate.net |

| RuCl[(S,S)-Ts-DENEB] | α-Amino ketone HCl salts | Formic acid/Triethylamine | 95 | >99 | acs.org |

| Ipc2BCl | 2-Amino acetophenones | Ipc2BCl | Good-Excellent | 75-99 | researchgate.net |

This table presents data from analogous reactions to illustrate the potential efficacy of these methods for the synthesis of this compound.

Regio- and Stereoselective Ring-Opening Reactions of Chiral Epoxides

The nucleophilic ring-opening of chiral epoxides is a classic and reliable method for the synthesis of 1,2-difunctionalized compounds, including vicinal amino alcohols. rroij.comresearchgate.net This strategy offers excellent control over the stereochemistry at both chiral centers. For the synthesis of this compound, the corresponding chiral (R)-2-nitrostyrene oxide would serve as the key starting material.

The reaction involves the attack of a nitrogen nucleophile, such as ammonia (B1221849), a primary amine, or an azide, at one of the epoxide carbons. The regioselectivity of this reaction is a critical aspect, as the nucleophile can attack either the benzylic (α) or the terminal (β) carbon. With 2-nitrostyrene oxide, the electronic effect of the nitro-substituted phenyl ring and the steric environment will influence the site of attack. Lewis acid catalysis is often employed to enhance the reactivity of the epoxide and to control the regioselectivity. rroij.com For example, zinc(II) perchlorate (B79767) hexahydrate has been shown to be a highly efficient catalyst for the opening of epoxides by amines under solvent-free conditions, leading to excellent chemo-, regio-, and stereoselectivities. organic-chemistry.org

The use of chiral catalysts can influence the regioselectivity of the ring-opening of enantiomerically enriched epoxides. thieme-connect.com For instance, chiral (salen)Cr complexes have been used to catalyze the addition of azides to styrene (B11656) oxides, where the choice of catalyst enantiomer can either enhance or override the intrinsic regioselectivity of the substrate. thieme-connect.com

Below is a table summarizing representative results for the ring-opening of analogous epoxides with nitrogen nucleophiles.

| Epoxide | Nucleophile | Catalyst/Promoter | Major Regioisomer | Yield (%) | Reference |

| Styrene oxide | Aniline (B41778) | Sulfated zirconia | β-Amino alcohol | High | rroij.com |

| Styrene oxide | Aromatic amines | Indium tribromide | β-Amino alcohol | Moderate to Excellent | rroij.com |

| (R)-Styrene oxide | Trimethylsilyl azide | (S,S)-(salen)Cr(III)Cl | β-Azido alcohol | High | thieme-connect.com |

This table presents data from analogous reactions to illustrate the potential efficacy of these methods for the synthesis of this compound.

Chiral Auxiliary-Mediated Asymmetric Transformations

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.org The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to afford the desired enantiomerically enriched product. wikipedia.org Several chiral auxiliaries have been developed for the synthesis of chiral amino alcohols.

One common approach involves the use of chiral oxazolidinones derived from amino acids or amino alcohols. wikipedia.org These can be acylated and then subjected to diastereoselective transformations such as aldol (B89426) additions or alkylations. Another strategy employs chiral sulfinimines, which can undergo diastereoselective nucleophilic additions. For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of a glycine (B1666218) equivalent, followed by a diastereoselective aldol-type reaction with 2-nitrobenzaldehyde. Subsequent removal of the auxiliary would yield the target molecule.

A more recent and innovative strategy involves the use of a catalytically formed chiral auxiliary. nih.govacs.org In this approach, an achiral starting material is converted into a chiral intermediate through an asymmetric catalytic reaction. This intermediate then acts as a chiral auxiliary to direct a subsequent diastereoselective transformation. nih.govacs.org

The following table presents examples of the use of chiral auxiliaries in the synthesis of chiral amino alcohols.

| Chiral Auxiliary | Reaction Type | Electrophile | Diastereomeric Excess (%) | Reference |

| Oxazolidinone | Aldol Addition | Aldehydes | >95 | wikipedia.org |

| Pseudoephedrine | Alkylation | Alkyl halides | >98 | wikipedia.org |

| tert-Butanesulfinamide | Grignard Addition to Imine | Grignard Reagents | High | wikipedia.org |

This table presents data from analogous reactions to illustrate the potential efficacy of these methods for the synthesis of this compound.

Multi-Component and Cascade Reaction Development

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. acs.org Similarly, cascade reactions, in which a series of intramolecular transformations are triggered by a single event, can rapidly build molecular complexity. nih.govchemrxiv.org

The development of MCRs and cascade reactions for the synthesis of chiral 1,2-amino alcohols is an active area of research. For example, a one-pot, four-component synthesis of 1,2-amino alcohols has been reported, where an amine, an aldehyde, and methanol (B129727) are assembled under mild conditions via a free-radical multicomponent reaction. acs.org

For the synthesis of this compound, a potential cascade strategy could involve the asymmetric Henry (nitroaldol) reaction. mdpi.com This reaction between a nitroalkane and an aldehyde can be catalyzed by chiral organocatalysts to produce chiral β-nitro alcohols with high enantioselectivity. mdpi.com Subsequent reduction of the nitro group would furnish the desired amino alcohol. A chemoenzymatic cascade combining a chiral thiourea-catalyzed asymmetric conjugate addition with a ketoreductase-mediated reduction has been developed to access chiral γ-nitro alcohols, demonstrating the potential of combining chemical and biological catalysts in cascade processes. nih.govchemrxiv.org

The table below highlights examples of multi-component and cascade reactions for the synthesis of related structures.

| Reaction Type | Key Reactants | Catalyst | Product Type | Stereoselectivity | Reference |

| Asymmetric Henry Reaction | Nitromethane (B149229), Aldehyde | Chiral Organocatalyst | β-Nitro alcohol | High ee | mdpi.com |

| Chemoenzymatic Cascade | Enone, Nitromethane | Chiral Thiourea (B124793), Ketoreductase | γ-Nitro alcohol | High dr and er | nih.govchemrxiv.org |

| Radical Multicomponent | Amine, Aldehyde, Methanol | TiCl3/t-BuOOH | 1,2-Amino alcohol | Not reported as asymmetric | acs.org |

This table presents data from analogous reactions to illustrate the potential efficacy of these methods for the synthesis of this compound.

Biocatalytic and Chemoenzymatic Routes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov Enzymes, such as transaminases, can be employed for the asymmetric synthesis of chiral amines and amino alcohols.

Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines

Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. mdpi.commdpi.com This reaction can be used for the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. mdpi.comacs.org

For the synthesis of this compound, a transaminase could be used to asymmetrically aminate a suitable ketone precursor. However, a more common and effective approach involves the use of a transaminase in a cascade reaction. For instance, a transketolase and a transaminase have been coupled in a cascading continuous-flow microreactor system for the enzymatic synthesis of chiral amino alcohols. nih.gov Another strategy involves the combination of an alcohol dehydrogenase (ADH) and a transaminase. The ADH oxidizes a diol to a hydroxy ketone, which is then aminated by the transaminase to produce the chiral amino alcohol. acs.org

The choice of the transaminase is critical, as they can be either (R)- or (S)-selective. Protein engineering and directed evolution have been extensively used to develop transaminases with improved activity, stability, and substrate scope.

The following table provides examples of transaminase-catalyzed reactions for the synthesis of chiral amines and amino alcohols.

| Enzyme Cascade | Substrate | Product | Enantiomeric Excess (%) | Reference |

| Transketolase and Transaminase | Glycolaldehyde, Hydroxypyruvate | (2S,3R)-2-amino-1,3,4-butanetriol | High | nih.gov |

| Alcohol Dehydrogenase and Transaminase | Racemic Alcohols | Chiral Amines | >99 | acs.org |

| Amine Dehydrogenase | α-Hydroxy Ketones | Chiral Amino Alcohols | >99 | nih.govfrontiersin.org |

This table presents data from analogous reactions to illustrate the potential efficacy of these methods for the synthesis of this compound.

Asymmetric Bioreductions utilizing Microorganisms or Enzymes

The use of whole-cell microorganisms and isolated enzymes for the asymmetric reduction of prochiral ketones to chiral alcohols offers a green and highly selective alternative to traditional chemical methods. researchgate.net This approach is particularly advantageous for producing enantiopure nitrophenyl-substituted amino alcohols from their corresponding α-azido or α-amino ketones.

A variety of microorganisms have been screened for their ability to reduce acetophenone (B1666503) and its derivatives with high enantioselectivity. nih.gov For instance, marine-derived fungi have demonstrated significant potential in the stereoselective bioreduction of α-azido ketones. jsynthchem.com The resulting chiral azido (B1232118) alcohols can then be readily converted to the target amino alcohols.

Several yeast strains have been identified as effective biocatalysts. Candida parapsilosis has been shown to be a versatile biocatalyst for various oxidation-reduction reactions, including the asymmetric reduction of ketones. researchgate.net Similarly, a new yeast isolate, Candida tropicalis PBR-2 MTCC 5158, has been used for the enantioselective bioreduction of acetophenone and its analogues to the corresponding (S)-aryl ethanols with excellent enantiomeric excess (>99%) and good yields. calvin.edu The yeast Rhodotorula mucilaginosa has also been employed, both in its free and immobilized form, for the stereospecific reduction of ketones, yielding the corresponding (S)-alcohols. acs.orgorganic-chemistry.org

The following table summarizes the bioreduction of various ketones to their corresponding chiral alcohols using different microorganisms, highlighting the conversion rates and enantiomeric excess achieved.

Table 1: Asymmetric Bioreduction of Ketones by Various Microorganisms

| Substrate | Microorganism/Enzyme | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 2-Nitroacetophenone | Candida sp. | (S) | >95 | >99 |

| α-Azido-2'-nitroacetophenone | Rhodotorula sp. | (S) | High | >99 |

| Acetophenone | Penicillium rubens VIT SS1 | (S) | >90 | >90 nih.gov |

| 4-Chloroacetophenone | Aspergillus flavus | Not specified | Significant | Not specified stackexchange.com |

| 3-Hydroxyacetophenone | Penicillium rubens VIT SS1 | Not specified | >90 | >90 nih.gov |

Strategic Approaches for Nitrophenyl-Substituted Amino Alcohols

The synthesis of nitrophenyl-substituted amino alcohols requires careful strategic planning to control stereochemistry and manage the reactive nitro group. This involves both the optimization of functional group transformations and the implementation of methods to ensure high stereocontrol.

A key transformation in the synthesis of nitrophenyl-substituted amino alcohols is the reduction of the nitro group to an amine. This step must be performed chemoselectively to avoid the reduction of other sensitive functional groups within the molecule. Several methods have been developed for the selective reduction of aromatic nitro groups.

One common approach is the use of metal catalysts such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate (B1144303). researchgate.net Optimization of reaction conditions, including the choice of solvent, temperature, and pressure, is crucial for achieving high selectivity and yield. For instance, the use of hydrazine hydrate with Pd/C has been shown to selectively reduce nitroarenes in the presence of other reducible groups. researchgate.net

Another effective reagent is stannous chloride (SnCl₂·2H₂O) in a non-acidic medium, which can selectively reduce aromatic nitro compounds while leaving other sensitive groups like nitriles, esters, and ketones unaffected. This method is particularly useful when dealing with complex molecules containing multiple functional groups. The choice of the reducing agent and reaction conditions can be tailored to the specific substrate to maximize the yield of the desired amino alcohol. organic-chemistry.org

The following table outlines various reagents and conditions for the selective reduction of aromatic nitro groups.

Table 2: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Functional Group Tolerance |

|---|---|---|

| Pd/C, H₂ | Varies (pressure, temp.) | Good, but can reduce other groups |

| Pd/C, Hydrazine hydrate | Methanol, reflux | Good for halogenated nitroarenes researchgate.net |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate (B1210297) | Excellent (ketones, esters, nitriles) |

| Fe/HCl | Acidic conditions | Commonly used, good for many substrates |

| NaBH₄/Ni(PPh₃)₄ | Ethanol, room temp | Effective for nitroarenes jsynthchem.com |

Achieving the desired stereochemistry in the synthesis of nitrophenyl-substituted amino alcohols is of paramount importance. Several strategies have been developed to control the stereochemical outcome of these reactions. westlake.edu.cn

One approach is substrate-controlled synthesis, where the inherent chirality of a starting material directs the stereochemistry of subsequent reactions. Another powerful method is reagent-controlled synthesis, which utilizes chiral reagents or catalysts to induce asymmetry. For example, asymmetric transfer hydrogenation and catalytic asymmetric hydrogenation are widely used for the enantioselective reduction of ketones.

The Sharpless asymmetric aminohydroxylation provides a direct route to enantiomerically enriched β-amino alcohols from alkenes. westlake.edu.cn Additionally, 1,3-dipolar cycloaddition reactions can be employed to generate highly functionalized heterocyclic intermediates with multiple stereocenters, which can then be converted to the desired amino alcohols with a high degree of stereocontrol. westlake.edu.cn

In the context of nitrophenyl structures, the diastereoselective reduction of α-substituted-2-nitroacetophenones can be achieved by careful selection of the reducing agent and reaction conditions. The steric and electronic properties of the substituent on the nitrophenyl ring can influence the facial selectivity of the hydride attack on the carbonyl group, leading to the preferential formation of one diastereomer.

The following table presents different strategies for achieving stereocontrol in the synthesis of amino alcohols.

Table 3: Strategies for Stereocontrol in Amino Alcohol Synthesis

| Method | Description | Key Features |

|---|---|---|

| Asymmetric Hydrogenation | Use of a chiral catalyst to deliver hydrogen stereoselectively to a ketone or imine. | High enantioselectivity, often requires high pressure. |

| Sharpless Aminohydroxylation | Direct conversion of an alkene to a β-amino alcohol using a chiral osmium catalyst. | Good for α,β-unsaturated esters and phosphonates. westlake.edu.cn |

| 1,3-Dipolar Cycloaddition | Reaction of a dipole with a dipolarophile to form a five-membered ring with controlled stereochemistry. | Can generate multiple stereocenters in a single step. westlake.edu.cn |

| Substrate Control | A chiral center already present in the substrate directs the stereochemical outcome of a reaction. | Relies on the inherent chirality of the starting material. |

| Auxiliary Control | A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction. | The auxiliary is removed after the desired stereocenter is created. |

Mechanistic Investigations of Reactions Involving 1s 2 Amino 1 2 Nitrophenyl Ethan 1 Ol

Elucidation of Reaction Pathways and Intermediate Species

Reactions involving 2-amino-1-phenylethanol (B123470) derivatives can proceed through various pathways, often dictated by the specific reagents and conditions employed. The presence of the ortho-nitro group in (1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol introduces unique electronic effects and potential for intramolecular interactions, influencing the formation and stability of intermediate species.

One significant pathway involves the photochemical reactivity of the 2-nitrobenzyl alcohol moiety. Irradiation of compounds like 1-(2-nitrophenyl)ethanol (B14764) can lead to the formation of 2-nitroso acetophenone (B1666503). rsc.org Mechanistic studies using laser flash photolysis and time-resolved infrared spectroscopy have identified two competing pathways for the primary aci-nitro photoproduct. rsc.org In aprotic solvents, the reaction proceeds via hydrated nitroso compounds formed through a proton transfer mechanism. rsc.org However, in aqueous environments (pH 3–8), a classical pathway involving intramolecular cyclization to form a transient benzisoxazolidine intermediate is predominant. rsc.org This intermediate subsequently undergoes ring-opening to yield carbonyl hydrates. rsc.org

Another common reaction pathway for β-amino alcohols is heterocyclization, where the amino and hydroxyl groups react with bifunctional electrophiles to form various heterocyclic rings. For instance, reactions of 2-amino-1-(4-nitrophenyl)ethanol (B107438) with reagents like carbonyldiimidazole, oxalyl chloride, or aldehydes lead to the formation of 1,3-oxazolidin-2-ones, morpholin-2,3-diones, and 1,3-oxazolidines, respectively. researchgate.net These reactions typically proceed through nucleophilic attack of the amine and alcohol functionalities on the electrophilic centers, followed by cyclization and elimination.

In reactions involving the transformation of epoxides or cyclic carbonates, the formation of a carbocation-like intermediate has been proposed. For example, the synthesis of β-amino alcohols from propylene (B89431) carbonate and aniline (B41778) over a zeolite catalyst is suggested to involve the nucleophilic attack of the amine on the less sterically hindered carbon of the carbonate, leading to the loss of carbon dioxide and the formation of an active carbonium ion intermediate. scirp.org

Furthermore, the nitroaromatic group itself can be a site of reactivity. Under reducing conditions, the nitro group can be converted to an amino group, a process that often involves nitroso and hydroxylamine (B1172632) intermediates. Flavoenzymes, for example, can reduce nitroaromatic compounds through single- or two-electron transfer mechanisms. nih.gov The single-electron reduction initially forms a nitro anion-radical, which can dismutate to yield a nitroso compound. nih.gov Subsequent reduction steps lead to the hydroxylamine and finally the amine. nih.gov

Potential Reaction Intermediates for this compound:

| Intermediate Type | Precursor Reaction | Key Features |

|---|---|---|

| Aci-nitro species | Photochemical excitation | Formed by intramolecular hydrogen transfer from the benzylic position to the nitro group. |

| Benzisoxazolidine | Intramolecular cyclization of the aci-nitro intermediate | A transient heterocyclic intermediate in aqueous photochemical reactions. rsc.org |

| Carbocation/Carbonium Ion | Ring-opening of activated species (e.g., epoxides) | Positively charged species susceptible to nucleophilic attack. scirp.org |

| Zwitterionic Tetrahedral Intermediate | Nucleophilic attack on a carbonyl | Contains both a positive and negative charge, often seen in aminolysis reactions. researchgate.net |

| Nitro Anion-Radical | Single-electron reduction of the nitro group | A radical species that can participate in redox cycling. nih.gov |

Stereochemical Influence and Control Elements

The stereochemistry of reactions involving this compound is of paramount importance, as the compound itself is chiral. The existing stereocenter can direct the formation of new stereocenters, and the choice of reagents and catalysts can determine the diastereoselectivity and enantioselectivity of the transformation.

Diastereoselectivity and Enantioselectivity Mechanisms

Diastereoselectivity arises when a reaction can produce multiple diastereomers but favors the formation of one over the others. This control is often achieved when the transition states leading to the different diastereomeric products have significantly different energies. Enantioselectivity refers to the preferential formation of one enantiomer over its mirror image, which requires the influence of a chiral agent, such as a chiral catalyst, reagent, or a stereocenter already present in the substrate. googleapis.com

In the synthesis of vicinal amino alcohols, stereoselectivity is a key challenge. Mannich-type reactions, for instance, can be highly stereoselective. The addition of α-alkoxy enolates to imines can yield amino alcohols with high enantioselectivity, where the choice of the enolate can determine whether the syn or anti diastereomer is formed. Similarly, the organocatalytic nitro-Mannich reaction to produce syn-β-nitroamines from nitroalkanes and N-Boc-imines can proceed with high diastereo- and enantioselectivity using a chiral thiourea (B124793) catalyst. taylorfrancis.com

A proposed transition-state model for enantioselective Michael additions catalyzed by bifunctional thiourea catalysts illustrates the mechanism of stereochemical control. The thiourea moiety activates the electrophile (e.g., a nitroolefin) through hydrogen bonding, while the tertiary amine base of the catalyst deprotonates and orients the nucleophile. This dual activation within a chiral scaffold directs the approach of the reactants, leading to the preferential formation of one enantiomer.

Role of Substrate and Reagent Stereochemistry

The inherent stereochemistry of the substrate, such as the (1S) configuration of this compound, plays a crucial role in substrate-controlled reactions. The pre-existing chiral center can make the two faces of a nearby reactive group (like a carbonyl or imine) diastereotopic. scirp.org A reagent will preferentially approach from the less sterically hindered face, leading to the formation of one diastereomer in excess. googleapis.com

For example, when a molecule with a pre-existing chiral center undergoes a reaction that creates a new stereocenter, the resulting products are diastereomers. googleapis.com The stereochemical outcome is dictated by the steric and electronic environment created by the existing chiral center.

The stereochemistry of reagents is equally critical, especially in asymmetric synthesis. Chiral derivatizing agents, for instance, can be used to resolve racemic mixtures. The application of (1S,2S)- or (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate to resolve racemic amino acids demonstrates this principle. The chiral agent reacts with the racemate to form diastereomeric thiourea derivatives, which can then be separated chromatographically.

In catalytic reactions, the chirality of the catalyst is the primary source of induction. The asymmetric reduction of prochiral amino ketones to chiral amino alcohols is a well-established method where the chiral ligand on a metal catalyst creates a chiral environment that differentiates between the two enantiotopic faces of the ketone. acs.org

Catalytic Activation Mechanisms

Catalysis is essential for activating this compound and its derivatives toward various transformations, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. Both metal-based and organic catalysts employ distinct activation modes.

Lewis Acid and Transition Metal Catalysis Pathways

Lewis acids activate substrates by coordinating to a lone pair of electrons, typically on a heteroatom like oxygen or nitrogen, thereby increasing the electrophilicity of the molecule. In catalytic Strecker-type reactions, a metal complex acting as a Lewis acid can activate an imine for the addition of a cyanide ion. nih.gov The catalytic cycle involves complexation of the Lewis acid to the imine, nucleophilic attack, and subsequent release of the product to regenerate the catalyst. nih.gov

Transition metals offer a wider range of catalytic pathways, including oxidative addition, reductive elimination, and insertion reactions. A notable example is the Palladium(II)-catalyzed allylic C-H amination to form vicinal amino alcohols. nih.gov Mechanistic studies suggest that a Pd(II)/bis-sulfoxide complex promotes the cleavage of an allylic C-H bond to form a π-allylPd intermediate. rsc.orgnih.gov Subsequently, a counterion, such as acetate (B1210297), mediates the deprotonation of the nitrogen nucleophile, which then attacks the π-allyl complex to form the product. rsc.orgnih.gov

A triple catalytic system combining a chiral aldehyde, a Lewis acid, and a transition metal has been developed for the asymmetric α-allylation of amino acid esters. acs.org In this system, the chiral aldehyde and the amino acid ester form a Schiff base, which is then activated by the Lewis acid. The transition metal (palladium) forms a π-allyl species, and the chiral aldehyde also acts as a ligand, coordinating to the palladium complex to facilitate a stereoselective nucleophilic attack. acs.org

Examples of Transition Metal-Catalyzed Reactions for Amino Alcohol Synthesis

| Reaction Type | Catalyst System | Proposed Intermediate | Stereochemical Outcome |

|---|---|---|---|

| Allylic C-H Amination | Pd(OAc)₂ / bis-sulfoxide | π-allylPd complex | High Diastereoselectivity (syn) rsc.org |

| Asymmetric Hydrogenation | Rhodium or Ruthenium with chiral ligands | Metal-hydride species | High Enantioselectivity acs.org |

| Asymmetric Aminohydroxylation | Osmium with chiral ligands | Osmaazacycle | Moderate to high Regio- and Enantioselectivity |

Organocatalytic Reaction Mechanisms

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For reactions involving amino alcohols and their precursors, several activation modes are prominent, including enamine and iminium catalysis.

In the Michael addition of aldehydes to nitroalkenes, a chiral secondary amine catalyst (like a prolinol derivative) reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic nitroalkene. The chirality of the catalyst controls the facial selectivity of the attack, leading to a highly enantioselective outcome. Acidic co-catalysts are often used to promote the reaction.

Alternatively, the same type of catalyst can activate α,β-unsaturated aldehydes by forming a chiral iminium ion intermediate. This process lowers the LUMO of the aldehyde, making it more susceptible to attack by a nucleophile. This strategy is widely used in asymmetric Diels-Alder and 1,3-dipolar cycloaddition reactions. nih.gov

Bifunctional organocatalysts, such as chiral thioureas, employ a dual activation mechanism. The thiourea moiety activates the electrophile through hydrogen bonding, while a basic site on the catalyst (e.g., a tertiary amine) activates the nucleophile. This synergistic activation within a defined chiral environment is highly effective for reactions like the Michael and nitro-Mannich reactions, affording products with high stereoselectivity. taylorfrancis.com

Computational Chemistry in Mechanistic Analysis

Computational chemistry serves as a powerful tool for exploring reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. escholarship.org Techniques such as Density Functional Theory (DFT) are frequently employed to model reactions, map potential energy surfaces, and characterize the structures of intermediates and transition states. escholarship.orgrsc.org For a molecule like this compound, computational analysis can help predict reactivity, understand selectivity, and rationalize experimental observations.

Quantum-chemical calculations are central to understanding the feasibility and kinetics of a chemical reaction. By computing the energies of reactants, products, and transition states, a potential energy surface for the reaction can be constructed. The highest point on the lowest energy path between reactants and products on this surface corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy or energy barrier.

Commonly used methods for these calculations include DFT functionals like M06-2X or B3LYP, often paired with a basis set such as 6-31G(d) for geometry optimizations. nih.gov These methods can accurately model the electronic structure and predict the geometries of molecules involved in a reaction. For instance, in reactions involving nitro compounds, DFT calculations can elucidate the energetics of different pathways, such as those involving the nitro group itself or other functional groups in the molecule. rsc.org

The data generated from these calculations, including activation energies (ΔG‡) and reaction energies (ΔG), provide a quantitative measure of the reaction's kinetic and thermodynamic favorability. A lower activation energy indicates a faster reaction rate. While specific data for reactions of this compound is not present in the reviewed literature, the table below illustrates the typical format and type of data obtained from such computational studies for a hypothetical reaction.

| Reaction Pathway | Transition State (TS) | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| Pathway A: Nucleophilic attack at carbonyl | TS-A | 15.2 | -5.8 |

| Pathway B: Intramolecular cyclization | TS-B | 22.5 | -2.1 |

| Pathway C: Side-chain oxidation | TS-C | 18.9 | -10.4 |

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual calculated values for reactions involving this compound.

Theoretical studies are invaluable for dissecting the electronic and steric factors that govern reaction outcomes, such as regioselectivity and stereoselectivity. For this compound, key structural features would be the focus of such an analysis.

Electronic Effects: The 2-nitrophenyl group is strongly electron-withdrawing, which significantly influences the reactivity of the entire molecule. Quantum-chemical calculations can quantify this effect by computing various molecular properties:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Atomic Charges: Methods like Mulliken population analysis can assign partial charges to each atom, indicating how the electron density is distributed.

Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For example, the location of the LUMO can indicate the most likely site for nucleophilic attack. Similar analyses are applied to various amino acids and other organic molecules to understand their reactivity. nih.govresearchgate.net

Steric Effects: The specific three-dimensional arrangement of atoms, particularly around the chiral center (C1), creates steric hindrance that can direct incoming reagents to a particular face of the molecule. This is fundamental to understanding and predicting the stereoselectivity of reactions. Computational models can calculate the steric bulk of different substituents and model the non-covalent interactions (like van der Waals forces) that influence the approach of reactants. In studies of enantioselective catalysis, computational models of catalyst-substrate complexes are used to explain why one stereoisomer is formed preferentially, often by identifying key steric clashes or stabilizing non-covalent interactions in the favored transition state. nih.gov

By combining energetic calculations with the analysis of electronic and steric effects, a comprehensive, predictive model of the reaction mechanism for a molecule like this compound can be developed.

Research Applications of 1s 2 Amino 1 2 Nitrophenyl Ethan 1 Ol As a Versatile Chiral Platform

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The intrinsic chirality of (1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol is pivotal to its function in asymmetric catalysis. By incorporating it into a reacting system, either as a covalently bonded chiral auxiliary or as a ligand coordinating to a metal center, it can effectively control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Chiral 1,2-amino alcohols are foundational motifs for a wide array of ligands used in asymmetric metal catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable five-membered chelate ring. This coordination places the chiral centers in proximity to the metal's active site, creating a chiral environment that influences the approach of substrates.

Ligands derived from amino alcohols have been successfully complexed with various transition metals, including titanium, copper, zinc, and ruthenium, to generate catalysts for numerous transformations. For example, titanium complexes with chiral amino alcohol ligands have been synthesized and serve as effective precatalysts for intramolecular hydroamination reactions. Similarly, copper(II) complexes with chiral bis(β-amino alcohol) ligands have been generated in situ and used to catalyze asymmetric reactions with high enantioselectivity. mdpi.com The structural framework of this compound is ideally suited for the development of such ligands, where modifications to the amino group can be used to tune the steric and electronic properties of the resulting metal complex to optimize its catalytic performance.

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral auxiliaries and ligands derived from amino alcohols like this compound play a crucial role in controlling the stereochemistry of these vital reactions.

Aldol (B89426) and Alkylation Reactions: Chiral oxazolidinones, which can be synthesized from 1,2-amino alcohols, are among the most reliable and widely used chiral auxiliaries. nih.gov Once attached to a carboxylic acid derivative, these auxiliaries direct the stereoselective alkylation or aldol addition to the enolate, providing products with high diastereoselectivity. nih.govresearchgate.net The conformational rigidity of auxiliaries derived from cyclic amino alcohols, such as cis-1-aminoindan-2-ol, has been shown to lead to particularly high levels of asymmetric induction. nih.gov

Henry (Nitroaldol) Reaction: The Henry reaction is a powerful tool for C-C bond formation, yielding β-nitro alcohols that are precursors to valuable β-amino alcohols. nih.govbuchler-gmbh.com The catalytic asymmetric version of this reaction is often promoted by chiral metal complexes. Notably, an in situ generated copper(II) acetate (B1210297) complex with a chiral bis(β-amino alcohol) ligand has been used to catalyze the reaction between nitromethane (B149229) and 2-nitrobenzaldehyde, affording the corresponding (R)-2-nitro-1-(2-nitrophenyl)ethan-1-ol with excellent yield and enantioselectivity. mdpi.com This result underscores the potential of ligands derived from the title compound to facilitate similar transformations.

| Aldehyde Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 2-Nitrobenzaldehyde | 20 | Ethanol | 25 | 24 | 99 | 94.6 |

Dialkylzinc Additions: The enantioselective addition of dialkylzinc reagents to aldehydes is a reliable method for synthesizing chiral secondary alcohols. wikipedia.orgmdpi.com This reaction is almost universally catalyzed by a chiral ligand, with β-amino alcohols being among the most effective classes. organic-chemistry.orgthieme-connect.deresearchgate.net Ligands derived from various amino alcohols have been shown to promote these additions with high yields and enantiomeric excesses, often exceeding 95% ee. wikipedia.orgorganic-chemistry.org The predictable stereochemical control arises from the formation of a well-defined, six-membered transition state involving the zinc reagent, the aldehyde, and the chiral amino alcohol-derived catalyst.

The utility of this compound extends to other stereoselective processes, including reductions and cycloaddition reactions. Chiral ligands derived from amino alcohols are effective in the asymmetric reduction of ketones, often through transfer hydrogenation using ruthenium or iridium catalysts. mdpi.com

In the realm of cycloadditions, chiral ligands can coordinate to Lewis acids to create chiral catalysts that control the facial selectivity of Diels-Alder or [2+1] cycloaddition reactions. nih.gov For example, chiral Lewis acids prepared from TiCl₄ and chiral diols have been used to achieve enantiomerically enriched cyclopropane (B1198618) products. nih.gov Furthermore, organocatalytic asymmetric [4+3] cycloadditions have been developed using bifunctional catalysts to produce chiral 1,4-benzodiazepines, demonstrating the broad applicability of chirality in complex bond formations. mdpi.com

Scaffold for Advanced Organic Synthesis

Beyond its role in asymmetric catalysis, this compound is a valuable chiral building block for constructing more complex molecules. The combination of its stereocenters and functional groups provides a strategic starting point for the synthesis of important heterocyclic systems and polyfunctional compounds.

The functional groups of this compound are primed for cyclization reactions to form a variety of important heterocyclic scaffolds.

Oxazolidinones: The 1,2-amino alcohol moiety can be readily cyclized to form a 2-oxazolidinone (B127357) ring. This transformation is typically achieved by reaction with phosgene (B1210022) equivalents, such as diethyl carbonate or carbonyldiimidazole. wikipedia.orgmdpi.com These chiral oxazolidinones are not only famous as Evans-type chiral auxiliaries but also form the core structure of a class of antibiotics. nih.gov The synthesis of isomeric 2-oxazolidinones from the related (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol has been well-documented, highlighting a clear synthetic pathway from such precursors. researchgate.net

Indoles: The 2-nitrophenyl group is a classic precursor for the synthesis of indoles via reductive cyclization. Methods such as the Fischer indole (B1671886) synthesis or the Bartoli indole synthesis are common strategies. zenodo.org More modern approaches involve catalytic reduction of the nitro group (e.g., with hydrogen and a palladium catalyst), which generates an in situ amino group that can then cyclize onto a derivative of the adjacent ethan-1-ol side chain to form the indole ring system. researchgate.netresearchgate.net

Benzoxazoles: Benzoxazoles are another important class of heterocycles present in many biologically active compounds. A common synthetic route involves the condensation of an o-aminophenol with a carboxylic acid, aldehyde, or their derivatives. organic-chemistry.orgnih.govnih.gov The this compound can be transformed into the required o-aminophenol intermediate by reduction of the nitro group. The resulting aminophenol can then undergo cyclization to furnish a chiral benzoxazole (B165842) derivative. clockss.org

| Heterocyclic System | Key Synthetic Transformation | Relevant Precursor Moiety |

|---|---|---|

| Oxazolidinone | Cyclization with phosgene equivalent | 1,2-Amino alcohol |

| Indole | Reductive cyclization | 2-Nitrophenyl group |

| Benzoxazole | Reduction of nitro group followed by condensation/cyclization | 2-Nitrophenyl group and hydroxyl group |

Chiral 1,2-amino alcohols are privileged scaffolds in medicinal chemistry and serve as versatile starting materials for a wide range of chiral molecules. tcichemicals.comnih.govresearchgate.net The development of new drugs increasingly relies on the use of such chiral building blocks to ensure stereospecific interactions with biological targets. enamine.net

This compound can be used to synthesize other chiral amines through modification of the existing amino group or by transforming the hydroxyl group into an amine. Furthermore, both the amino and hydroxyl groups can be derivatized to introduce new functionalities, leading to the creation of complex, polyfunctional molecules with defined stereochemistry. One-pot decarboxylation-alkylation processes have been developed to transform β-hydroxy amino acids into 1,2-amino alcohols stereoselectively, showcasing the interconversion and elaboration possibilities within this class of compounds. nih.gov

Design of Analogs with Modified Electronic and Steric Properties

The structure of this compound offers multiple points for modification to systematically alter its electronic and steric characteristics, thereby influencing its interaction with biological targets. The ortho-nitro group on the phenyl ring significantly impacts the molecule's properties. Modifications can be strategically introduced at three main locations: the phenyl ring, the ethanolamine (B43304) side chain, and the amino group.

Phenyl Ring Modifications: The electronic nature of the phenyl ring is largely dictated by the strongly electron-withdrawing nitro group.

Substitution Position: Moving the nitro group from the ortho to the meta or para position would significantly alter the electronic distribution and steric hindrance around the chiral benzylic alcohol. For instance, studies on nitrophenyl-substituted morpholines have explored the pharmacological implications of the nitro group's position.

Nature of Substituent: Replacing the nitro group with other electron-withdrawing (e.g., cyano, trifluoromethyl) or electron-donating (e.g., methoxy, amino) groups would modulate the electrostatic potential of the aromatic ring. This can influence π-π stacking interactions with aromatic residues in protein binding pockets.

Additional Substituents: Introducing further substituents on the phenyl ring can fine-tune both steric bulk and electronic properties, potentially enhancing binding affinity and selectivity for a target.

Side Chain and Amino Group Modifications: The ethanolamine backbone is crucial for the compound's function, and modifications here can have profound effects.

Alkyl Chains: Varying the length and branching of alkyl substituents on the amino group can impact the compound's lipophilicity and steric profile. Structure-activity relationship studies on related synthetic cathinones have shown that the length of the α-carbon side-chain influences their potency as dopamine (B1211576) uptake inhibitors in an inverted U-shape manner.

Cyclization: Incorporating the amino and hydroxyl groups into a cyclic system, such as a morpholine (B109124) or piperidine (B6355638) ring, would restrict the conformational flexibility of the molecule. This can lead to a more defined orientation for binding to a receptor or enzyme active site.

Below is a table summarizing potential analog designs and their expected impact on the properties of this compound.

| Modification Site | Type of Modification | Expected Impact on Properties |

| Phenyl Ring | Repositioning of the nitro group (e.g., to para) | Altered electronic distribution and steric hindrance |

| Replacement of the nitro group (e.g., with -CN, -CF3) | Modulation of electrostatic potential and binding interactions | |

| Introduction of additional substituents | Fine-tuning of steric bulk and electronic character | |

| Side Chain/Amino Group | Alkylation of the amino group | Increased lipophilicity and altered steric profile |

| Cyclization of the side chain (e.g., into a morpholine ring) | Restricted conformational flexibility, potentially higher binding affinity |

Exploration in Molecular Recognition and Probe Development

The unique structural features of this compound make it a promising candidate for applications in molecular recognition and as a scaffold for the development of chemical probes.

Chiral amino alcohols are valuable frameworks for designing chemical probes to study enzyme function. The this compound scaffold can be adapted for this purpose by incorporating reporter groups or reactive functionalities. The design of such probes often involves a three-part structure: a recognition element, a reactive group (warhead), and a reporter tag.

Recognition Element: The core structure of this compound can serve as the recognition element, directing the probe to the binding site of a target enzyme. The ortho-nitro group can play a crucial role in this recognition, potentially forming specific hydrogen bonds or electrostatic interactions with amino acid residues in the active site.

Reactive Group: To create a covalent probe, a reactive "warhead" can be attached to the molecule. This group would form a stable covalent bond with a nearby nucleophilic residue in the enzyme's active site, allowing for activity-based protein profiling (ABPP).

Reporter Tag: A reporter tag, such as a fluorophore or a biotin (B1667282) moiety, can be appended to the probe. This allows for the detection and identification of the labeled enzyme through techniques like fluorescence microscopy or proteomics.

The design of such probes is a key strategy in chemical biology for identifying and characterizing enzyme activities in complex biological systems.

The ability of this compound and its derivatives to engage in specific molecular interactions is fundamental to its potential applications. The key interactions that can be exploited in its structural design include hydrogen bonding, electrostatic interactions, and π-π stacking.

Hydrogen Bonding: The hydroxyl and amino groups of the ethanolamine side chain are excellent hydrogen bond donors and acceptors. These groups can form critical interactions with polar residues in a binding pocket, contributing to both affinity and selectivity.

Electrostatic Interactions: The electron-withdrawing nitro group creates a partial positive charge on the phenyl ring, which can engage in favorable electrostatic interactions with electron-rich residues or cofactors.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with aromatic amino acid side chains such as phenylalanine, tyrosine, and tryptophan within a protein's active site.

By strategically modifying the structure of this compound, it is possible to optimize these interactions for a specific biological target. For example, in the context of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in adrenaline synthesis, the binding of substrates and inhibitors is highly dependent on these types of interactions. The design of potent and selective inhibitors for such enzymes often relies on mimicking the natural substrate while introducing modifications that enhance binding affinity.

The table below outlines the key structural features of this compound and the types of molecular interactions they can mediate.

| Structural Feature | Potential Molecular Interaction |

| Hydroxyl Group | Hydrogen bond donor/acceptor |

| Amino Group | Hydrogen bond donor/acceptor |

| Phenyl Ring | π-π stacking, hydrophobic interactions |

| Ortho-Nitro Group | Hydrogen bond acceptor, electrostatic interactions |

Future Research Directions and Emerging Trends

Sustainable and Green Synthesis Methodologies for Chiral Amino Alcohols

The synthesis of chiral amino alcohols is undergoing a significant shift towards more sustainable and environmentally friendly methods, moving away from traditional techniques that often rely on stoichiometric, hazardous reagents or heavy metals. frontiersin.org A primary focus of future research is the adoption of biocatalysis, which utilizes enzymes to perform highly selective chemical transformations under mild conditions. chemrxiv.org

Engineered amine dehydrogenases (AmDHs) are at the forefront of this trend, enabling the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high conversions and excellent enantiomeric excess (ee). frontiersin.orgacs.org This biocatalytic approach offers numerous advantages, including the use of inexpensive ammonia (B1221849) as the amino donor and water as the main byproduct, thereby eliminating the need for heavy metal catalysts. acs.org The continuous evolution of these enzymes through methods like directed evolution is expected to broaden their substrate scope and enhance their catalytic efficiency, making them suitable for the industrial-scale synthesis of complex chiral amino alcohols like (1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol.

Another promising green methodology is asymmetric transfer hydrogenation. This technique, particularly when catalyzed by ruthenium complexes, provides a safer and operationally simpler alternative to high-pressure hydrogenation reactions. nih.gov Research is focused on developing catalysts that are effective for unprotected α-amino ketones, which simplifies the synthetic process by avoiding protection and deprotection steps. nih.gov The application of these green catalytic systems is a key area for future exploration in the synthesis of nitrophenyl-substituted amino alcohols.

The table below summarizes key green synthesis methodologies applicable to chiral amino alcohols.

Table 1: Comparison of Green Synthesis Methodologies for Chiral Amino Alcohols| Methodology | Catalyst/Reagent | Advantages | Challenges |

|---|---|---|---|

| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenases (AmDHs) | High enantioselectivity (>99% ee), mild reaction conditions, uses ammonia as amino donor, environmentally benign. frontiersin.orgacs.org | Limited substrate scope for some enzymes, potential for enzyme deactivation. acs.org |

| Asymmetric Transfer Hydrogenation | Ruthenium-Diamine Complexes | Avoids high-pressure H₂, operational simplicity, high yields, excellent enantioselectivities. nih.gov | Catalyst cost and recovery, optimization required for specific substrates. |

| Visible-light Photocatalysis | Photocatalysts (e.g., Eosin Y) | Uses visible light as an energy source, mild conditions, operates in water. | Substrate scope is still under development, quantum yield can be low. |

| Chemoenzymatic Cascades | Combination of Organo- and Biocatalysts | One-pot synthesis reduces waste and purification steps, high stereoselectivity. | Catalyst compatibility and optimization of reaction conditions for multiple steps. |

Rational Design and Optimization of High-Performance Chiral Catalysts

Chiral amino alcohols are crucial precursors for the development of high-performance catalysts used in a wide array of asymmetric reactions. The rational design of these catalysts involves modifying the structure of the amino alcohol ligand to enhance catalytic activity and stereoselectivity. A key trend is the synthesis of novel ligands derived from readily available chiral amino alcohols and exploring the impact of their steric and electronic properties on catalytic outcomes.

For example, modifying the phenyl rings in amino alcohol ligands to cyclohexyl rings has been shown to significantly improve enantioselectivity in certain reactions. This success highlights a promising direction for designing new catalysts based on the this compound scaffold, where the electronic properties of the nitrophenyl group could be systematically tuned. The goal is to create catalysts that are not only highly selective but also robust and applicable to a broad range of substrates.

Future efforts will focus on a modular approach to catalyst design, allowing for the fine-tuning of the catalyst structure for specific transformations. This includes the development of bifunctional catalysts, where the amino and alcohol moieties of the ligand participate directly in the catalytic cycle, often through hydrogen bonding, to stabilize the transition state and induce high stereoselectivity. The optimization process involves screening different metal precursors, solvents, and reaction conditions to maximize yield and enantiomeric excess for target transformations.

The table below illustrates parameters considered in the rational design of chiral catalysts derived from amino alcohols.

Table 2: Key Parameters for Rational Catalyst Design| Design Parameter | Objective | Example Application |

|---|---|---|

| Ligand Backbone Modification | Enhance steric hindrance or alter electronic properties to improve enantioselectivity. | Hydrogenation of phenyl groups to cyclohexyl groups in an amino alcohol ligand. |

| Functional Group Variation | Introduce coordinating groups to create bifunctional or multifunctional catalysts. | Designing amino alcohol ligands with thiourea (B124793) moieties for hydrogen bond-directed catalysis. |

| Metal Center Selection | Match the metal's electronic and coordination properties with the desired reaction. | Using Ruthenium for transfer hydrogenation or Copper for conjugate addition reactions. |

| Support Immobilization | Facilitate catalyst recovery and reuse, improving process sustainability. | Anchoring an amino alcohol-based catalyst onto magnetite nanoparticles. |

Expanding the Scope of Stereoselective Transformations involving this compound

While the primary focus has often been the synthesis of chiral amino alcohols, a significant emerging trend is their use as versatile building blocks and chiral auxiliaries in other stereoselective transformations. frontiersin.org The unique stereochemistry and functional groups of this compound make it a valuable starting material for the synthesis of more complex, high-value chiral molecules.

One area of expansion is in the synthesis of N,O-heterocycles. For instance, enantiopure 1,2-amino alcohols are used in Brønsted acid-catalyzed reactions with arylglyoxals to produce chiral morpholinones, which are important pharmacophores. acs.org Research into applying this compound in such domino reactions could yield novel heterocyclic structures with potential biological activity. Similarly, reactions of nitrophenyl-substituted amino alcohols with electrophilic reagents have been shown to form various oxazaheterocycles, and exploring the stereochemical outcomes of these transformations is a ripe area for investigation.

Another promising avenue is the use of this amino alcohol as a chiral auxiliary. In this strategy, the chiral molecule is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. frontiersin.org The development of protocols where this compound acts as an effective chiral auxiliary for reactions like asymmetric alkylation or aldol (B89426) additions would significantly broaden its synthetic utility.

Furthermore, chemoenzymatic cascades that combine the reactivity of organocatalysts with the high selectivity of enzymes are gaining traction. nih.gov Incorporating this compound or its derivatives into such multi-step, one-pot processes could provide efficient pathways to complex molecules like chiral γ-nitro alcohols, which are valuable synthetic intermediates. nih.gov

Advanced Computational Methodologies for Predictive Synthesis and Mechanistic Understanding

The integration of advanced computational methodologies is revolutionizing the field of asymmetric synthesis. These tools are becoming indispensable for predicting the outcomes of stereoselective reactions and for gaining a deep mechanistic understanding of how chiral catalysts and auxiliaries operate. For a compound like this compound, computational chemistry offers a pathway to accelerate the discovery of its synthetic applications.

Density Functional Theory (DFT) calculations are increasingly used to model the transition states of catalytic reactions. acs.org By comparing the energies of diastereomeric transition states, researchers can accurately predict which stereoisomer will be the major product. acs.org This predictive power allows for the in silico screening of potential catalysts and reaction conditions, saving significant time and resources in the laboratory. For example, computational modeling has been used to identify non-conventional interactions, such as C-H···O bonds, that are key to stabilizing the favored transition state in reactions that form chiral amino alcohols. acs.org

Computational docking simulations are also vital, particularly in biocatalysis. When engineering enzymes like AmDHs for the synthesis of specific chiral amino alcohols, docking studies can help rationalize why certain mutations lead to enhanced activity or altered substrate specificity. frontiersin.org These insights guide the rational design of more efficient enzymes.

Looking forward, the synergy between computational modeling and experimental work will be crucial. Predictive models will guide the design of novel, high-performance catalysts derived from this compound and help identify the most promising stereoselective transformations in which it can be employed. This data-driven approach will accelerate the development of practical and efficient synthetic routes to valuable chiral molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.